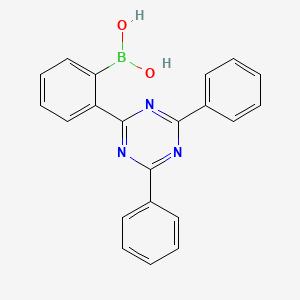
(s)-14-Methyl-1-octadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-14-Methyl-1-octadecene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and a methyl group attached to the 14th carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-14-Methyl-1-octadecene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the oligomerization of ethylene. This method utilizes metal catalysts such as nickel or palladium to facilitate the formation of long-chain alkenes. The reaction is carried out under high pressure and temperature to achieve optimal yields.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-14-Methyl-1-octadecene undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of the corresponding alkane.
Substitution: The methyl group can undergo halogenation reactions with reagents such as bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
(s)-14-Methyl-1-octadecene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of (s)-14-Methyl-1-octadecene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand, binding to specific receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octadecene: Lacks the methyl group at the 14th position, resulting in different physical and chemical properties.
14-Methyl-1-hexadecene: Shorter carbon chain, leading to variations in reactivity and applications.
2-Methyl-1-octadecene: Methyl group positioned differently, affecting its steric and electronic properties.
Uniqueness
(s)-14-Methyl-1-octadecene is unique due to the specific positioning of the methyl group, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C19H38 |
|---|---|
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
14-methyloctadec-1-ene |
InChI |
InChI=1S/C19H38/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h4,19H,1,5-18H2,2-3H3 |
Clé InChI |
NAEZQVWAWSVOSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)





![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)



![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)
![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
